Haloperidol - 3756-55-2

Haloperidol

Catalog Number: EVT-250397
CAS Number: 3756-55-2
Molecular Formula: C21H23ClFNO2
Molecular Weight: 375.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Haloperidol is a phenylbutylpiperadine derivative with antipsychotic, neuroleptic, and antiemetic activities. Haloperidol competitively blocks postsynaptic dopamine (D2) receptors in the mesolimbic system of the brain, thereby eliminating dopamine neurotransmission and leading to antidelusionary and antihallucinagenic effects. Antagonistic activity mediated through D2 dopamine receptors in the chemoreceptive trigger zone (CTZ) accounts for its antiemetic activity.
Haloperidol, also known as haldol or keselen, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Haloperidol is a drug which is used for the treatment of schizophrenia [l2016] for the treatment of acute psychosis in acutely agitated schizophrenic patients with moderately severe to very severe symptoms [l2016] for the treatment of severe behavioral or psychological symptoms of dementia [l2016] for the treatment of delirium in the pediatric intensive care unit [l2016] for the treatment of agitation or delirium [l2016] for agitation† or delirium in adult patients with no underlying psychiatric illness [l2016] for use as a second-line agent for rescue treatment of chemotherapy-induced nausea/vomiting [l2016] for the treatment of irritability associated with autistic disorder [l2016] for the treatment of tics and vocal utterances associated with tourette's syndrome [l2016] for the treatment of severe behavioral problems associated with oppositional defiant disorder or other disruptive behavioral disorders, or for the treatment of attention-deficit hyperactivity disorder (adhd) in pediatric patients who show excessive motor activity with accompanying conduct disorders [l2016]. Haloperidol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Haloperidol has been detected in multiple biofluids, such as urine and blood. Within the cell, haloperidol is primarily located in the cytoplasm and membrane (predicted from logP). Haloperidol is a potentially toxic compound.
Haloperidol is a conventional antipsychotic agent used in the treatment of acute and chronic psychosis. Haloperidol therapy is commonly associated with minor serum aminotransferase elevations and in very rare instances has been linked to clinically apparent acute liver injury.
Overview

Haloperidol is an antipsychotic medication primarily used to treat schizophrenia, acute psychosis, and for the management of behavioral problems in children. It belongs to the butyrophenone class of antipsychotics and is known for its dopamine receptor antagonist properties. The compound was first synthesized in the 1950s and has since become a standard treatment in psychiatric medicine.

Source

Haloperidol is derived from the butyrophenone structure, specifically 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]-1-(4-fluorophenyl)butan-1-one. It is synthesized through various chemical processes that involve the reaction of specific precursor compounds, which can be obtained from both natural and synthetic sources.

Classification

Haloperidol is classified as a typical antipsychotic agent. It acts primarily as a dopamine D2 receptor antagonist, with additional actions on other neurotransmitter systems, including serotonin receptors. This classification places it among drugs that are effective in managing symptoms of psychosis but may also lead to extrapyramidal side effects.

Synthesis Analysis

Methods

The synthesis of haloperidol can be achieved through multiple routes. One notable method involves the reaction of 4-p-chlorophenyl-4-hydroxypiperidine with 4-chloro-1-fluorobutyrophenone enol ether in the presence of a base. The yield and purity of haloperidol can be significantly improved by optimizing reaction conditions such as temperature, time, and the ratio of reactants.

Technical Details

  1. Reagents:
    • 4-p-Chlorophenyl-4-hydroxypiperidine
    • 4-Chloro-1-fluorobutyrophenone enol ether
    • Potassium hydroxide as a base
    • Solvents such as methanol and toluene for extraction and purification.
  2. Procedure:
    • The reaction mixture is typically stirred under reflux conditions for several hours.
    • Post-reaction, the mixture is cooled, and haloperidol is extracted using organic solvents.
    • Purification may involve recrystallization or chromatography techniques to achieve high purity levels.
Molecular Structure Analysis

Structure

Haloperidol's molecular formula is C21H24ClFNO2, with a molecular weight of approximately 375.88 g/mol. Its structure features a piperidine ring substituted with a hydroxyl group and a chlorophenyl moiety.

Data

  • Chemical Structure: The compound exhibits stereochemistry due to the presence of chiral centers.
  • 3D Conformation: Haloperidol can adopt various conformations influenced by intramolecular interactions.
Chemical Reactions Analysis

Reactions

Haloperidol participates in several chemical reactions that modify its structure for therapeutic purposes:

  1. Alkylation: The nitrogen atom in the piperidine ring can undergo alkylation to form quaternary ammonium salts.
  2. Hydrolysis: Haloperidol esters can be synthesized as prodrugs that release active haloperidol upon metabolic activation.

Technical Details

The synthesis of derivatives often involves N-alkylation reactions where haloperidol reacts with various alkyl or benzyl halides under basic conditions, typically using solvents like toluene or acetone.

Mechanism of Action

Haloperidol primarily exerts its effects by antagonizing dopamine D2 receptors in the central nervous system. This action reduces dopaminergic overactivity associated with psychotic disorders. Additionally, it has moderate affinity for serotonin receptors, which may contribute to its therapeutic effects.

Process

  1. Dopamine Receptor Binding: Haloperidol binds to D2 receptors, preventing dopamine from exerting its effects.
  2. Signal Transduction Modulation: This blockade alters downstream signaling pathways, leading to reduced symptoms of psychosis.

Data

Research indicates that haloperidol's efficacy correlates with its binding affinity for D2 receptors, which varies among individuals based on genetic factors affecting drug metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Haloperidol typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: Haloperidol is stable under normal conditions but may degrade under extreme pH or temperature.
  • Melting Point: The melting point ranges approximately between 150-155 °C.

Relevant Data or Analyses

The compound's log P (partition coefficient) indicates lipophilicity, which affects its absorption and distribution within biological systems.

Applications

Haloperidol has several scientific uses beyond its primary role as an antipsychotic:

  1. Psychiatric Treatment: Used extensively for managing schizophrenia and acute psychotic episodes.
  2. Behavioral Disorders: Administered for severe behavioral issues in children.
  3. Research Applications: Studied for its effects on various neurotransmitter systems and potential use in treating other conditions such as Tourette syndrome and severe agitation.
Historical Development and Theoretical Foundations

Evolution of Haloperidol as a Prototypical Antipsychotic Agent

Haloperidol emerged from systematic research at Janssen Pharmaceutica in the late 1950s, where Paul A. Janssen and his team were investigating central analgesic molecules derived from pethidine (meperidine) and methadone. During pharmacological optimization of phenoperidine analogues, researchers substituted the propiophenone group with a butyrophenone moiety, leading to the synthesis of R-1625 on February 11, 1958. This compound demonstrated potent neuroleptic properties without morphine-like activity and was subsequently named haloperidol, reflecting its chemical structure containing two halogen atoms (chlorine and fluorine) [1] [3].

Initial clinical development was conducted by Belgian psychiatrists at the University of Liège, who confirmed haloperidol's efficacy against acute and chronic paranoid psychosis, mania, and treatment-resistant schizophrenia. The drug received marketing authorization in Belgium in October 1959 under the brand name Haldol®, marking the beginning of the butyrophenone class of antipsychotics. Its introduction consolidated the neuroleptic therapy revolution initiated by chlorpromazine and reserpine, providing a third cornerstone of early psychopharmacology [1] [3] [9].

Haloperidol's discovery catalyzed significant advancements in psychiatric research methodology, facilitating the development of new experimental models for predicting antipsychotic effects. Its inclusion in the World Health Organization's list of essential medicines underscores its enduring therapeutic importance. The compound became a structural template for developing numerous butyrophenone derivatives, expanding the antipsychotic pharmacopeia throughout the 1960s [1] [3].

Table 1: Key Milestones in Haloperidol Development

YearMilestoneSignificance
1958Synthesis of R-1625 (Haloperidol)Discovery of first butyrophenone antipsychotic
1959Belgian market approval (Haldol®)First commercialization
1962III CINP Congress presentationScientific validation of butyrophenone class
1967FDA approval in United StatesExpansion to global markets
1970sDevelopment of depot formulationsLong-acting injection formulation

Dopaminergic Hypothesis and Haloperidol's Role in Schizophrenia Research

Haloperidol became instrumental in validating and refining the dopamine hypothesis of schizophrenia. Initial observations in 1963 noted that neuroleptic concentrations in cerebrospinal fluid (approximately 2 nM for haloperidol) correlated with clinical efficacy. Seminal research in 1974 demonstrated that haloperidol bound with nanomolar affinity to dopamine receptors, specifically inhibiting [³H]-dopamine and [³H]-haloperidol binding at sites later classified as D₂ receptors [2] [7].

This pharmacological profile provided crucial evidence for the hypothesis that schizophrenia involved dopaminergic hyperactivity. Positron emission tomography (PET) studies revealed that haloperidol's clinical potency directly correlated with its D₂ receptor binding affinity, establishing the therapeutic window at 60-80% striatal D₂ occupancy. At higher occupancy levels (>78%), extrapyramidal symptoms emerged, demonstrating the delicate balance between efficacy and adverse effects [2] [4] [7].

Haloperidol facilitated critical distinctions between dopamine receptor subtypes. Research demonstrated that while both typical and atypical antipsychotics blocked D₂ receptors, haloperidol's limited affinity for other receptor types (particularly serotonin receptors) distinguished it pharmacologically from second-generation agents. This specificity made it an essential tool for investigating dopaminergic pathways in schizophrenia, particularly the mesolimbic pathway associated with positive symptoms and the mesocortical pathway linked to negative and cognitive symptoms [2] [7].

Postmortem and neuroimaging studies using haloperidol as a pharmacological probe revealed that drug-naïve schizophrenia patients exhibited elevated D₂ receptor densities (approximately 34 pmol/g vs. 14 pmol/g in controls). This finding supported the concept of dopaminergic dysregulation as a core feature of schizophrenia pathophysiology. The drug's role was further refined through the revised dopamine hypothesis, which proposed mesolimbic hyperdopaminergia (treatable with D₂ antagonists) and prefrontal hypodopaminergia (requiring different therapeutic approaches) [2] [4] [7].

Comparative Analysis of First- vs. Second-Generation Antipsychotics

Table 2: Pharmacological Profile Comparison of Selected Antipsychotics

CompoundD₂ Ki (nM)5-HT₂A Ki (nM)Muscarinic M1 Affinityα1-Adrenergic AffinityH1 Histamine Affinity
Haloperidol (FGA)1.550NegligibleModerateLow
Chlorpromazine (FGA)2.55.5ModerateHighHigh
Clozapine (SGA)1251.5HighHighHigh
Risperidone (SGA)3.00.2NegligibleHighLow
Olanzapine (SGA)205ModerateHighHigh
Aripiprazole (SGA)0.710NegligibleModerateModerate

Haloperidol exemplifies the first-generation antipsychotics (FGAs) characterized by potent D₂ receptor antagonism with minimal activity at other receptor types. This pharmacodynamic profile contrasts with second-generation antipsychotics (SGAs), which exhibit broad receptor polypharmacy including serotonin (particularly 5-HT₂A), adrenergic, histaminic, and muscarinic receptors. Haloperidol's binding affinity ratio of 5-HT₂A/D₂ = 33.3 demonstrates its dopamine-selective mechanism, whereas SGAs like risperidone exhibit ratios <1 (0.07), indicating predominant serotonergic activity [5] [6].

Clinically, this pharmacological distinction translates into differential therapeutic effects. While haloperidol demonstrates superior efficacy against positive symptoms (hallucinations, delusions) through mesolimbic D₂ blockade, its minimal impact on negative symptoms (alogia, anhedonia, avolition) and cognitive impairments reflects its limited activity in prefrontal cortical regions. SGAs, through 5-HT₂A antagonism and partial D₂ agonism, demonstrate comparatively broader efficacy across symptom domains, particularly for negative symptoms [6] [8].

The Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study provided pivotal comparative effectiveness data. This landmark investigation revealed that while perphenazine (FGA) demonstrated similar overall efficacy to several SGAs (olanzapine, quetiapine, risperidone), haloperidol-treated patients showed higher discontinuation rates due to inadequate symptom control and extrapyramidal symptoms. However, when specifically examining positive symptom reduction in schizophrenia and acute mania in bipolar disorder, haloperidol remained comparable to SGAs [8] [10].

Table 3: Clinical Outcomes from Comparative Trials (CATIE Study)

ParameterHaloperidolRisperidoneOlanzapineQuetiapineZiprasidone
Positive symptom reduction+++++++++++++
Negative symptom response++++++++
6-month all-cause discontinuation75%64%55%82%79%
Discontinuation due to inefficacy28%19%15%25%22%
EPS incidenceHighModerateLowLowModerate

Key: +++ = strong effect; ++ = moderate effect; + = limited effect

Haloperidol's legacy extends to third-generation antipsychotics like aripiprazole, which function as D₂ partial agonists. These agents were developed to normalize dopamine transmission rather than simply blocking it. They exhibit functional selectivity, acting as antagonists in hyperdopaminergic states (mesolimbic pathway) while providing partial agonism in hypodopaminergic regions (prefrontal cortex). This mechanism maintains haloperidol's principle of targeting dopaminergic pathways while attempting to overcome its limitations in addressing negative and cognitive symptoms [6] [7].

Properties

CAS Number

3756-55-2

Product Name

Haloperidol

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one

Molecular Formula

C21H23ClFNO2

Molecular Weight

375.9 g/mol

InChI

InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2

InChI Key

LNEPOXFFQSENCJ-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F

Solubility

14 mg/L (at 25 °C)
3.72e-05 M
In water, 1.4X10+1 mg/L @ 25 °C
16.7 mg/ml in alcohol at 25 °C
Freely sol in chloroform, methanol, acetone, benzene, dil acids
4.46e-03 g/L
23.5 [ug/mL]

Synonyms

haloperidol;Haldol;Eukystol;Serenace;Aloperidin;Aloperidol;Brotopon;Linton;52-86-8;EinalonS;Aloperidolo;Galoperidol;Halojust;Halopoidol;Serenase;Serenelfi;Ulcolind;Uliolind;Vesalium;Halopal;Keselan;Mixidol;Peluces;Pernox;Sernas

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.